(5-methoxy-1H-indol-1-yl)acetic acid
Overview
Description
(5-methoxy-1H-indol-1-yl)acetic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an indole ring substituted with a methoxy group and an acetic acid moiety .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that this compound may interact with its targets in a similar manner, leading to various biological effects.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that this compound may have similar antioxidant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1H-indol-1-yl)acetic acid typically involves the reaction of 5-methoxyindole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indol-1-ylacetic acid.
Reduction: Formation of (5-methoxy-1H-indol-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(5-methoxy-1H-indol-1-yl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its indole structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxyl group instead of a methoxy group.
(5-methoxy-1H-indol-3-yl)acetic acid: A positional isomer with the acetic acid moiety attached to the 3-position of the indole ring.
Uniqueness
(5-methoxy-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the acetic acid moiety at the 1-position of the indole ring differentiates it from other similar compounds and influences its reactivity and interactions .
Biological Activity
(5-Methoxy-1H-indol-1-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields of medicine and biology.
Overview of Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities. These include:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antioxidant
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase
These activities are attributed to the compound's ability to interact with various biological targets, influencing multiple biochemical pathways .
Target Interaction
This compound binds with high affinity to multiple receptors, which mediates its effects. The interactions lead to alterations in cellular signaling pathways, contributing to its therapeutic potential.
Biochemical Pathways
The compound has been shown to modulate several biochemical pathways:
- Reduction of Lipid Peroxidation : It decreases oxidative stress by scavenging superoxide radicals.
- Inhibition of Inflammatory Mediators : It affects the synthesis of eicosanoids, which are involved in inflammatory responses .
Pharmacokinetics
The solubility profile of this compound suggests favorable bioavailability. Its pharmacokinetic properties enhance its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12 | Induction of apoptosis |
A549 (Lung) | 15 | Cell cycle arrest in the S phase |
HeLa (Cervical) | 10 | Inhibition of angiogenesis |
The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
In inflammatory models, this compound has shown promising results:
Inflammatory Marker | Inhibition (%) |
---|---|
TNF-alpha | 78 |
IL-6 | 89 |
These findings suggest that the compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 40 |
P. aeruginosa | 60 |
This indicates that the compound possesses significant antibacterial properties, making it a potential candidate for treating infections caused by resistant strains .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOCRQLZYVEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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